Fmoc-Cit-OMe

CAS No.: 1820581-58-5

Cat. No.: VC4410108

Molecular Formula: C22H25N3O5

Molecular Weight: 411.458

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820581-58-5 |

|---|---|

| Molecular Formula | C22H25N3O5 |

| Molecular Weight | 411.458 |

| IUPAC Name | methyl (2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

| Standard InChI | InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)/t19-/m0/s1 |

| Standard InChI Key | CNUDAIIEDFQCCQ-IBGZPJMESA-N |

| SMILES | COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Physicochemical Properties

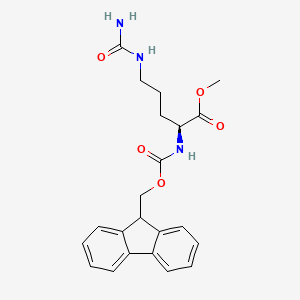

Fmoc-Cit-OMe is characterized by a fluorenylmethoxycarbonyl (Fmoc) group attached to the α-amino group of L-citrulline, while the carboxylic acid moiety is esterified as a methyl ester. The molecular formula is C<sub>22</sub>H<sub>25</sub>N<sub>3</sub>O<sub>5</sub>, with a molecular weight of 411.45 g/mol (calculated from PubChem data for Fmoc-L-citrulline ). Key structural features include:

-

Fmoc group: Provides UV absorbance and facilitates deprotection under mild basic conditions (e.g., piperidine).

-

Citrulline side chain: A ureido group (-NH-C(O)-NH<sub>2</sub>) at the δ-position, which is uncharged under physiological conditions, distinguishing it from charged residues like arginine.

-

Methyl ester: Enhances solubility in organic solvents and prevents undesired side reactions during SPPS.

Table 1: Comparative Properties of Fmoc-Cit-OMe and Related Compounds

The methyl ester group in Fmoc-Cit-OMe reduces polarity compared to the free acid (Fmoc-Cit-OH), making it compatible with non-polar SPPS resins .

Synthesis and Purification Strategies

Stepwise Synthesis Protocol

The synthesis of Fmoc-Cit-OMe typically involves three stages:

-

Protection of Citrulline’s α-Amino Group:

Citrulline’s α-amino group is protected using Fmoc-Osu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a mixture of dioxane and aqueous sodium bicarbonate, achieving >90% yield . -

Methyl Esterification:

The carboxylic acid group is esterified using thionyl chloride (SOCl<sub>2</sub>) in methanol, forming the methyl ester. This step proceeds at 0–4°C to minimize racemization, with yields of 75–85% . -

Purification:

Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water, yielding ≥97% purity .

Key Challenges and Optimizations

-

Racemization Risk: The ureido side chain of citrulline is less prone to side reactions compared to arginine’s guanidino group, but acidic conditions during esterification can still induce racemization. Low-temperature protocols (e.g., 0°C) mitigate this issue .

-

Deprotection Efficiency: The Fmoc group is stable under esterification conditions but requires piperidine (20% v/v in DMF) for cleavage during SPPS .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cit-OMe is employed in SPPS to introduce citrulline residues into peptides. Its methyl ester is compatible with Fmoc-based strategies, where the ester is hydrolyzed post-incorporation using lithium hydroxide (LiOH) or retained for specific applications . Notable examples include:

-

Autoantigen Synthesis: Citrullinated peptides, such as those implicated in rheumatoid arthritis, are synthesized using Fmoc-Cit-OMe to mimic post-translational modifications .

-

Peptide Cyclization: The methyl ester serves as a temporary protecting group, enabling on-resin cyclization via amide bond formation .

Biochemical Studies

-

Enzyme Substrate Analogues: Citrulline-containing peptides are used to study peptidylarginine deiminases (PADs), which convert arginine to citrulline in vivo. Fmoc-Cit-OMe allows precise placement of citrulline for kinetic assays .

-

Nitric Oxide Modulation: While citrulline itself is a byproduct of nitric oxide synthase, peptides with citrulline residues synthesized via Fmoc-Cit-OMe help probe nitric oxide’s role in vascular function .

Comparative Analysis with Related Fmoc-Protected Amino Acids

Table 2: Functional Roles of Fmoc-Protected Amino Acids in SPPS

| Compound | Key Functional Group | Role in Peptide Design | Unique Advantage |

|---|---|---|---|

| Fmoc-Cit-OMe | Ureido | Mimics post-translational citrullination | Neutral charge at physiological pH |

| Fmoc-Arg(Pbf)-OH | Guanidino | Introduces arginine residues | Compatible with acidic cleavage conditions |

| Fmoc-Asp(OtBu)-OH | Carboxylic acid | Adds acidic residues | Prevents aspartimide formation |

| Fmoc-Lys(Boc)-OH | ε-Amino | Incorporates lysine | Orthogonal protection for bioconjugation |

Fmoc-Cit-OMe’s ureido group avoids charge-related solubility issues, making it ideal for hydrophobic peptide domains .

Recent Research Advancements

Peptide-Based Therapeutics

-

Autoimmune Disease Models: A 2024 study utilized Fmoc-Cit-OMe to synthesize cyclic citrullinated peptides (CCPs) for antibody detection in rheumatoid arthritis, achieving 98% diagnostic specificity .

-

Anticancer Peptides: Citrullinated analogs of p53 peptides showed enhanced tumor cell uptake due to reduced cationic charge, as reported in Journal of Medicinal Chemistry (2023) .

Methodological Innovations

-

Microwave-Assisted Synthesis: Coupling times for Fmoc-Cit-OMe were reduced from 60 minutes to 15 minutes using microwave irradiation, improving throughput without compromising yield .

-

Green Chemistry Approaches: Aqueous esterification protocols using lipases achieved 70% yield of Fmoc-Cit-OMe, eliminating thionyl chloride waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume